REACTION_CXSMILES
|
[ClH:1].[C:2]([CH:5]([CH2:17]O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[CH:16]=[CH:15][N:14]=[CH:13]1)([OH:4])=[O:3]>P(=O)(O)(O)O>[ClH:1].[C:2]([C:5](=[CH2:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1[CH:16]=[CH:15][N:14]=[CH:13]1)([OH:4])=[O:3] |f:0.1,3.4|
|
Name
|
1-(7-carboxy-7-hydroxymethylheptyl)imidazole hydrochloride
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)(O)C(CCCCCCN1C=NC=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted under reduced pressure at 160° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by column chromatography on cellulose using
|
Type
|
ADDITION
|
Details
|
a mixture of n-butanol, water and acetic acid (8:10:1)
|
Type
|
CUSTOM
|
Details
|
to remove the contaminated phosphoric acid
|
Type
|
CUSTOM
|
Details
|
the resulting crystals was removed off
|
Type
|
CUSTOM
|
Details
|
The same purification by column chromatography on cellulose
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(=O)(O)C(CCCCCCN1C=NC=C1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |